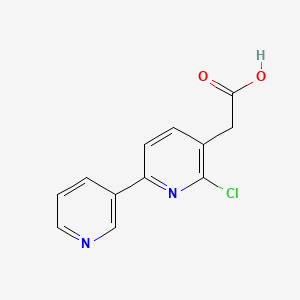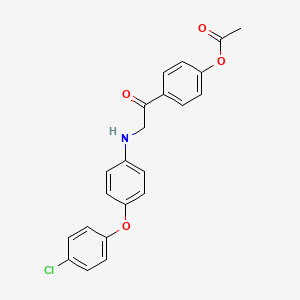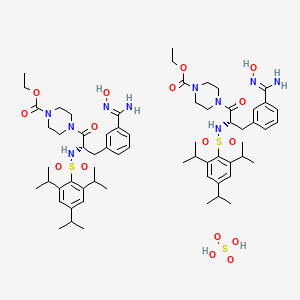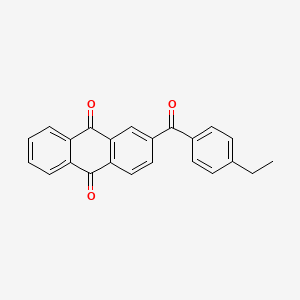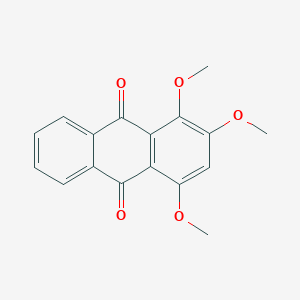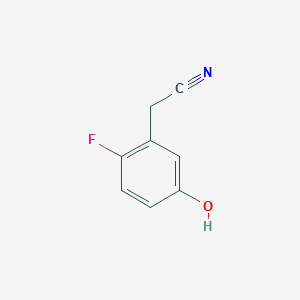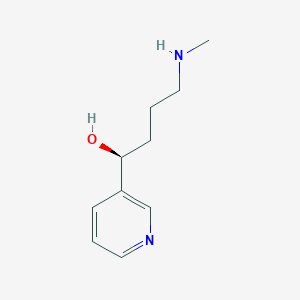
(S)-4-(Methylamino)-1-(pyridin-3-yl)butan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-4-(Methylamino)-1-(pyridin-3-yl)butan-1-ol is a chiral compound that features a pyridine ring, a methylamino group, and a butanol chain. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(Methylamino)-1-(pyridin-3-yl)butan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as pyridine derivatives and butanol.
Reaction Steps:
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to scale up the synthesis.
Chemical Reactions Analysis
Types of Reactions
(S)-4-(Methylamino)-1-(pyridin-3-yl)butan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methylamino group can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions may introduce different functional groups.
Scientific Research Applications
(S)-4-(Methylamino)-1-(pyridin-3-yl)butan-1-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of (S)-4-(Methylamino)-1-(pyridin-3-yl)butan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific context and application.
Comparison with Similar Compounds
Similar Compounds
®-4-(Methylamino)-1-(pyridin-3-yl)butan-1-ol: The enantiomer of the compound, with different biological activities.
4-(Amino)-1-(pyridin-3-yl)butan-1-ol: Lacks the methyl group, leading to different chemical and biological properties.
4-(Methylamino)-1-(pyridin-2-yl)butan-1-ol: The position of the pyridine ring is different, affecting its reactivity and interactions.
Uniqueness
(S)-4-(Methylamino)-1-(pyridin-3-yl)butan-1-ol is unique due to its specific chiral configuration and the presence of both a methylamino group and a pyridine ring. These features contribute to its distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C10H16N2O |
|---|---|
Molecular Weight |
180.25 g/mol |
IUPAC Name |
(1S)-4-(methylamino)-1-pyridin-3-ylbutan-1-ol |
InChI |
InChI=1S/C10H16N2O/c1-11-6-3-5-10(13)9-4-2-7-12-8-9/h2,4,7-8,10-11,13H,3,5-6H2,1H3/t10-/m0/s1 |
InChI Key |
HGDXAKRZPVKQSZ-JTQLQIEISA-N |
Isomeric SMILES |
CNCCC[C@@H](C1=CN=CC=C1)O |
Canonical SMILES |
CNCCCC(C1=CN=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



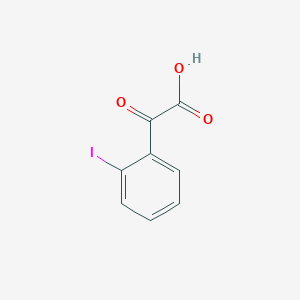

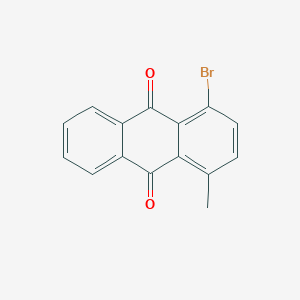
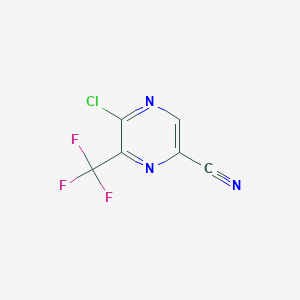
![2,7-Didodecyl[1]benzothieno[3,2-b][1]benzothiophene](/img/structure/B13126716.png)

